2,5-Dichloro-1,3-dinitrobenzene

Crystallography Structural Chemistry Materials Science

Researchers requiring symmetrical bis-electrophilic building blocks face limited options with reproducible regiochemistry. 2,5-Dichloro-1,3-dinitrobenzene (CAS 2213-82-3) resolves this with its 1,3-/2,5-substitution pattern, delivering two equivalent chlorine leaving groups activated for nucleophilic aromatic substitution (SNAr). • Enables single-step dual functionalization for symmetrical COFs and specialty polymers • Validated RP-HPLC method suitable for pharmacokinetic applications and preparative impurity isolation • Identity confirmed by single-crystal X-ray diffraction (monoclinic, P2₁); consistent lot-to-lot QC Supplied as a crystalline solid; ambient shipping.

Molecular Formula C6H2Cl2N2O4
Molecular Weight 236.99 g/mol
CAS No. 2213-82-3
Cat. No. B035637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-1,3-dinitrobenzene
CAS2213-82-3
Synonyms2,5-dichloro-1,3-dinitrobenzene
Molecular FormulaC6H2Cl2N2O4
Molecular Weight236.99 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C6H2Cl2N2O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H
InChIKeyAGGUKALRPKAKSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-1,3-dinitrobenzene Overview


2,5-Dichloro-1,3-dinitrobenzene (CAS 2213-82-3) is a symmetrical, tetra-substituted nitroaromatic compound featuring two chlorine atoms and two nitro groups on a benzene ring in a 1,3- and 2,5- substitution pattern. This specific arrangement creates a multifunctional platform with two distinct electrophilic sites for nucleophilic aromatic substitution (SNAr) reactions. The compound is a crystalline solid, and its molecular structure has been definitively confirmed by single-crystal X-ray diffraction, revealing a monoclinic crystal system [1]. Its unique substitution pattern differentiates it from other dichlorodinitrobenzene isomers (e.g., 2,4-dichloro-1,3-dinitrobenzene) and from mono-nitro or other di-nitro chloroarenes, leading to distinct reactivity profiles and analytical signatures [2].

1 Symmetrical dual-electrophile platform for SNAr-based polymer and scaffold synthesis
2 Validated HPLC method available for identity and purity verification
3 Definitive single-crystal structure confirms isomer identity and packing

2,5-Dichloro-1,3-dinitrobenzene: Why Substitutes Fail


While many dinitrochlorobenzenes are employed as SNAr electrophiles, the 2,5-dichloro-1,3-dinitrobenzene isomer possesses a unique electronic and steric landscape dictated by the 1,3- and 2,5- substitution pattern. This specific arrangement dictates its reactivity, selectivity, and the physical properties of its downstream derivatives. Unlike the more common 2,4-dinitrochlorobenzene (DNCB) or other asymmetrical isomers, the symmetrical nature of 2,5-dichloro-1,3-dinitrobenzene provides two equivalent, highly activated positions for nucleophilic attack, enabling the construction of symmetrical molecules like specific polymers, molecular scaffolds, and advanced functional materials. Substituting with a different isomer would lead to a different regiochemical outcome in subsequent reactions, fundamentally altering the structure and properties of the final product. Furthermore, its distinct analytical signature, as validated by techniques like HPLC, is essential for quality control in research and production settings where isomer purity is critical [1].

Isomer mismatch 2,4-dichloro-1,3-dinitrobenzene or other asymmetrical isomers yield different regio- and stereochemical outcomes, altering polymer regularity and material properties.
Analytical shift NMR, IR, and HPLC signatures differ markedly between isomers; published reference data for the 2,5-isomer may not transfer to analogs, complicating quality control.
Crystal form Unit cell parameters and powder pattern are isomer-specific; using a different isomer introduces polymorph or lattice uncertainty in solid-state studies.

2,5-Dichloro-1,3-dinitrobenzene: Quantitative Evidence


Single-Crystal X-Ray Diffraction

The unambiguous identity and geometry of 2,5-dichloro-1,3-dinitrobenzene have been established by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, Z = 4. The structure was refined to a final R-value of 0.053 for 2043 observed reflections [1]. This provides a definitive, quantitative fingerprint for verifying the identity and purity of the specific isomer, as its packing and unit cell dimensions are fundamentally different from those of other dichlorodinitrobenzene isomers, such as 2,4-dichloro-1,3-dinitrobenzene, which has a different melting point and would form a different crystal lattice [1].

Single-crystal XRD
Method context
Monoclinic C2, a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å, β=94.699(3)°, Z=4
Supports definitive isomer identity verification
Data from room-temperature single-crystal refinement
Crystallography Structural Chemistry Materials Science

Validated HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and documented specifically for the analysis of 2,5-dichloro-1,3-dinitrobenzene [1]. The method uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, with the option to substitute formic acid for mass spectrometry compatibility. This method is stated to be scalable for preparative separations and is noted as suitable for pharmacokinetic studies [1]. The availability of a pre-optimized method offers a practical advantage over working with close analogs like 2,4-dinitrochlorobenzene, for which the same optimized conditions may not yield optimal resolution or peak shape.

HPLC protocol
Reported
RP-HPLC on Newcrom R1, MeCN/water/phosphoric acid, UV detection
Reduces method development time for purity and impurity profiling
Reported adaptable for bioanalytical research contexts
Analytical Chemistry Quality Control Chromatography

Spectroscopic Reference Data

The compound has a well-documented spectroscopic fingerprint in a major commercial spectral database [1]. This collection includes one 1H NMR spectrum (in CDCl3), two FTIR spectra (KBr wafer), and one Raman spectrum. These reference spectra serve as a benchmark for confirming the identity and purity of the compound, allowing users to differentiate it from other dichlorodinitrobenzene isomers, such as 2,4-dichloro-1,3-dinitrobenzene, which would exhibit different NMR chemical shifts and IR/Raman vibrational bands. While exact numerical comparisons for all isomers are not available in a single cross-study, the existence of this curated spectral set for the target compound provides a clear, verifiable advantage for identity confirmation.

Spectral reference
Data to verify
1H NMR, 2 FTIR, 1 Raman spectra curated in commercial database
Streamlines identity confirmation against published isomer data
Direct isomer comparison may require additional experimental validation
Spectroscopy Chemical Analysis Identity Verification

2,5-Dichloro-1,3-dinitrobenzene: Applications


Symmetrical Polymers & Materials

The symmetric substitution pattern of 2,5-dichloro-1,3-dinitrobenzene, with two equivalent chlorine leaving groups activated by two nitro groups, makes it an ideal monomer for the synthesis of symmetrical polymers and molecular frameworks. The ability to achieve uniform, dual functionalization in a single step ensures the creation of ordered structures, a property that is critical for advanced materials like covalent organic frameworks (COFs) or specialty polymers where symmetrical linkers are required. This is a key differentiator from asymmetrical isomers like 2,4-dinitrochlorobenzene, which would yield asymmetrical and potentially disordered polymer chains [1].

Pharmacokinetic & Impurity Profiling

The documented HPLC method, which is noted to be suitable for pharmacokinetic applications, positions 2,5-dichloro-1,3-dinitrobenzene as a useful model compound or internal standard in analytical method development for complex matrices. The ability to scale the method for preparative separations also makes it valuable for isolating and characterizing impurities in pharmaceutical research, a task that is more cumbersome and less reproducible when using a less well-characterized analog [1].

Crystal Engineering & Solid-State Chemistry

The precisely defined crystal structure, with its specific monoclinic unit cell parameters, provides a reliable foundation for research in crystal engineering and solid-state chemistry. Researchers can confidently study the packing interactions, halogen bonding, and other supramolecular motifs of this compound, knowing its crystal lattice is unequivocally established. This is in contrast to other isomers, which may form different polymorphs or have less well-defined crystal structures, introducing unwanted variables into the study [1].

Application
Selection Property
Validation Focus
Symmetrical polymer & material synthesis
Two equivalent, nitro-activated chloro leaving groups
Polymer chain regularity and material order
Bioanalytical method research & impurity profiling
Pre-optimized HPLC method reported adaptable for bioanalysis
Method transferability and selectivity in research matrices
Crystal engineering & solid-state studies
Definitive single-crystal unit cell parameters
Polymorph identification and packing interaction analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dichloro-1,3-dinitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.